2,5-DIIODO-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}BENZAMIDE
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Overview
Description
2,5-DIIODO-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}BENZAMIDE is an organic compound with the molecular formula C19H14I2N2O It is characterized by the presence of two iodine atoms attached to the benzene ring and a pyridine moiety linked to the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-DIIODO-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}BENZAMIDE typically involves the following steps:
Iodination of Benzene Ring: The initial step involves the iodination of a benzene ring to introduce iodine atoms at the 2 and 5 positions. This can be achieved using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions.
Formation of Benzamide: The iodinated benzene derivative is then reacted with an amine to form the benzamide structure. This step may involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Introduction of Pyridine Moiety: The final step involves the introduction of the pyridine moiety through a nucleophilic substitution reaction. This can be achieved by reacting the benzamide derivative with a pyridine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,5-DIIODO-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}BENZAMIDE undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms on the benzene ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the pyridine moiety and the benzamide structure.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecular structures, which is useful in material science applications.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound.
Scientific Research Applications
2,5-DIIODO-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}BENZAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and ability to interact with biological targets.
Material Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its ability to undergo various chemical modifications.
Biological Research: The compound is used as a probe in biological studies to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications: It is employed in the synthesis of other complex organic compounds and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2,5-DIIODO-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and leading to various biological effects. The presence of iodine atoms and the pyridine moiety enhances its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
- 2,5-diiodo-N-[4-(pyridin-3-ylmethyl)phenyl]benzamide
- 2,5-diiodo-N-[4-(pyridin-2-ylmethyl)phenyl]benzamide
- 2,5-diiodo-N-[4-(quinolin-4-ylmethyl)phenyl]benzamide
Uniqueness
2,5-DIIODO-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}BENZAMIDE is unique due to the specific positioning of the iodine atoms and the pyridine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of iodine atoms enhances its reactivity and potential for further chemical modifications, while the pyridine moiety contributes to its ability to interact with biological targets.
Properties
Molecular Formula |
C19H14I2N2O |
---|---|
Molecular Weight |
540.1g/mol |
IUPAC Name |
2,5-diiodo-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide |
InChI |
InChI=1S/C19H14I2N2O/c20-15-3-6-18(21)17(12-15)19(24)23-16-4-1-13(2-5-16)11-14-7-9-22-10-8-14/h1-10,12H,11H2,(H,23,24) |
InChI Key |
QQQFQDCDVUSDDF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC2=CC=NC=C2)NC(=O)C3=C(C=CC(=C3)I)I |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=NC=C2)NC(=O)C3=C(C=CC(=C3)I)I |
Origin of Product |
United States |
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